molecular formula C14H23N3 B1416103 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine CAS No. 84725-45-1

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine

Cat. No.: B1416103
CAS No.: 84725-45-1
M. Wt: 233.35 g/mol
InChI Key: VHBCSGDLYUIWQW-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine is a chemical compound with the molecular formula C14H23N3. It is known for its structural complexity, featuring a piperazine ring substituted with a phenyl group and a methylated amine group. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

    Phenyl Substitution: The phenyl group is introduced by reacting the piperazine intermediate with a phenyl halide, such as bromobenzene, in the presence of a palladium catalyst.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or hydroxylamines.

    Reduction: Reduction reactions can target the phenyl ring or the piperazine ring, leading to hydrogenated derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products:

    Oxidation Products: Hydroxylamines or nitroso derivatives.

    Reduction Products: Hydrogenated piperazine or phenyl rings.

    Substitution Products: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Research focuses on its potential therapeutic effects, including its use as a precursor for drugs targeting neurological disorders.

    Industry: It is utilized in the development of specialty chemicals and materials, owing to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are crucial for understanding its effects.

Comparison with Similar Compounds

    1-(4-Phenylpiperazin-1-yl)propan-2-amine: Lacks the methyl group, leading to different pharmacological properties.

    2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine: Features a methyl group on the piperazine ring, altering its chemical behavior.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring, offering distinct biological activities.

Uniqueness: 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its structural features make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-14(2,15)12-16-8-10-17(11-9-16)13-6-4-3-5-7-13/h3-7H,8-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBCSGDLYUIWQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCN(CC1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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